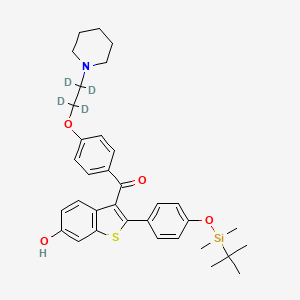

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4

Übersicht

Beschreibung

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride, resulting in the protection of the hydroxyl group at the 6-position . The deuterium labeling (d4) is used for tracing and analytical purposes in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves several steps:

Reaction with tert-butyldimethylsilyl chloride: Raloxifene is reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to protect the hydroxyl group at the 6-position.

Deuterium Labeling: The deuterium atoms are introduced through specific labeling techniques, often involving the use of deuterated reagents or solvents.

Industrial Production Methods

While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 undergoes several types of chemical reactions:

Substitution Reactions: The tert-butyldimethylsilyl group can be substituted under acidic conditions to regenerate the free hydroxyl group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the silyl-protected hydroxyl group.

Common Reagents and Conditions

Substitution: Acidic reagents such as hydrochloric acid or tetrabutylammonium fluoride are commonly used to remove the silyl protecting group.

Oxidation/Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

Deprotected Hydroxyl Compound: Removal of the silyl group yields 6-hydroxy Raloxifene-d4.

Oxidized/Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Wissenschaftliche Forschungsanwendungen

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This modulation can lead to various biological effects, such as the inhibition of bone resorption and the reduction of cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Raloxifene: The parent compound, used as a SERM in the treatment of osteoporosis and breast cancer.

Tamoxifen: Another SERM with similar estrogen receptor modulating effects.

Bazedoxifene: A newer SERM with improved efficacy and safety profiles.

Uniqueness

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is unique due to its silyl-protected hydroxyl group and deuterium labeling. These features make it particularly useful in analytical studies and as a stable intermediate in synthetic chemistry .

Biologische Aktivität

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) commonly used in the treatment of osteoporosis and breast cancer. This compound has garnered interest due to its potential biological activities, including anti-cancer effects and interactions with various biological targets. This article aims to summarize the biological activity of this compound, supported by data tables and research findings.

- CAS Number : 1189422-34-1

- Molecular Formula : C34H41NO4SSi

- Molecular Weight : 587.844 g/mol

- Density : 1.15 g/cm³

- Boiling Point : 706.195ºC at 760 mmHg

This compound operates primarily through its interaction with estrogen receptors (ERs). As a SERM, it exhibits tissue-selective actions, which can lead to:

- Estrogenic effects in bone tissue, promoting bone density.

- Antiestrogenic effects in breast tissue, potentially inhibiting the growth of estrogen-dependent tumors.

The compound's structural modifications enhance its stability and bioavailability, which may contribute to its efficacy compared to non-modified Raloxifene .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antiproliferative Effects :

- In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (T47-D) and prostate (LNCaP) cancer cells.

- The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

- T47-D cells: IC50 = 1.33 µM

- LNCaP cells: IC50 = 10.20 µM

Cell Line IC50 (µM) T47-D 1.33 LNCaP 10.20 - Mechanisms of Action in Cancer Cells :

- Synergistic Effects with Other Compounds :

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The treatment group exhibited a significant reduction in tumor volume compared to controls, suggesting promising therapeutic potential.

Case Study 2: Osteoporosis Management

In another investigation focusing on osteoporosis, the compound demonstrated an ability to increase bone mineral density in ovariectomized rats, indicating its potential for clinical applications in postmenopausal osteoporosis management.

Eigenschaften

IUPAC Name |

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSIXGNGLSNJGQ-KFESLDSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662005 | |

| Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189422-34-1 | |

| Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.